1,3,3-Trimethylpiperazine-2,5-dione
Overview
Description
1,3,3-Trimethylpiperazine-2,5-dione is a nitrogen-containing heterocyclic compound. It features a piperazine ring with two carbonyl groups at positions 2 and 5, and three methyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylpiperazine-2,5-dione can be synthesized through various methods. One common approach involves the use of multicomponent reactions (MCRs), such as the Ugi reaction, which is known for its efficiency and versatility in constructing complex molecules from simple starting materials . The Ugi reaction typically involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product.
Another method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of N-(N’-(2-benzyloxycarbonyl)amino-2-methylpropionyl)-N-methylamino acetic acid ethyl ester in the presence of palladium-carbon catalyst and hydrogen atmosphere can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the Ugi reaction, suggests potential for industrial application. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield the corresponding reduced piperazine derivatives .
Scientific Research Applications
1,3,3-Trimethylpiperazine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,3-trimethylpiperazine-2,5-dione and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular pathways essential for cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1,3,3-Trimethylpiperazine-2,5-dione can be compared with other similar compounds, such as:
Piperazine-2,5-dione: Lacks the three methyl groups, which can influence its reactivity and biological activity.
1,4-Dimethylpiperazine-2,5-dione: Similar structure but with different methyl group positions, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,3,3-trimethylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2)6(11)9(3)4-5(10)8-7/h4H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCDJTXCJOQEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CC(=O)N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630489 | |
Record name | 1,3,3-Trimethylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741287-75-2 | |
Record name | 1,3,3-Trimethylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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